molecular formula C6H8N2 B047470 5-Amino-2-methylpyridine CAS No. 3430-14-6

5-Amino-2-methylpyridine

Cat. No. B047470
CAS RN: 3430-14-6
M. Wt: 108.14 g/mol
InChI Key: UENBBJXGCWILBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2-aminopyridines, including 5-amino-2-methylpyridine, often employs multicomponent reactions (MCRs), offering a viable, innovative, and prospective strategy for one-step synthesis of multifaceted heterocycles. These approaches are highlighted by their noteworthy physiological, biological, and pharmacological significance. Sharma and Sinha (2023) provide an overview of the scientific literature concerning the multicomponent reactions of substituted 2-aminopyridine synthesis, categorizing the outcomes according to the number and nature of the components over the past decade (Sharma & Sinha, 2023).

Scientific Research Applications

  • Synthesis of Complexes and Magnetic Property Studies : It's utilized in the synthesis of Co(II) halide complexes and the investigation of their magnetic properties (Carnevale et al., 2010).

  • Negishi Cross-Coupling Strategy : It plays a role in the synthesis of 4, 5, and 6-Methyl-2,2′Bipyridine via a Negishi cross-coupling strategy (Smith et al., 2003).

  • Synthesis of 5-Substituted 2-Aminopyridines : The compound is used for synthesizing new types of 5-substituted 2-aminopyridines (Katritzky et al., 1995).

  • Organic Synthesis and Chemistry Applications : 5-Amino-2-methylpyridine derivatives have potential applications in organic synthesis and chemistry (Linsha, 2015).

  • Crystal Structure Studies : It assists in understanding the crystal structure of related compounds and the role of CH-O interactions in their stability (Sherfinski & Marsh, 1975).

  • Corrosion Resistance in Steel : Its derivatives, like 2-amino-4-methylpyridine, enhance the corrosion resistance of mild steel in acidic solutions (Mert et al., 2014).

  • Inhibiting NO Synthase Activity : Derivatives like 2'-Amino-4-methylpyridine inhibit inducible NO synthase activity, both in vitro and in vivo (Faraci et al., 1996).

  • Electron Impact Studies : Its derivatives are used for studying the fragmentation of molecules under electron impact, specifically in the context of valence electron release (Okada et al., 2008).

  • Biological Activity : Compounds like tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate, synthesized from 5-Amino-2-methylpyridine, show increased biological activity, suggesting potential biological applications (Syaima et al., 2020).

  • Metabolism Studies : It's used in studies to understand the in vitro metabolism of related compounds, offering insights into species differences in metabolic processes (Altuntas et al., 1997).

  • Photoinduced Tautomerism Research : Its derivatives are useful in studying photoinduced amino-imino tautomerism, contributing to our understanding of molecular behavior under specific conditions (Akai et al., 2006).

  • DNA Modification Studies : N-acetoxyarylamines, derived from aromatic amines like 5-Amino-2-methylpyridine, are crucial in understanding DNA modification by carcinogenic aromatic amines (Lutgerink et al., 1989).

  • Dimerization Studies : Ultraviolet irradiation of its derivatives leads to the formation of 1,4-dimers with unique properties (Taylor & Kan, 1963).

  • Molecular Structure Analysis : Studies focus on the molecular structure and vibrational spectra of derivatives, enhancing our understanding of these compounds (Sundaraganesan et al., 2008).

  • Pharmacological Applications : Derivatives like L-374,087 serve as thrombin inhibitors, indicating potential pharmaceutical applications (Sanderson et al., 1998).

  • Crystallography : The crystal structures of its derivatives are crucial for understanding molecular interactions and structures (Bryndal et al., 2012).

  • Sensing Applications : Its derivatives are used in sensing applications, for instance, in determining trace Zn2+ ion in water (Kong et al., 2013).

Safety And Hazards

5-Amino-2-methylpyridine is toxic if swallowed and in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBBJXGCWILBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287854
Record name 5-Amino-2-methylpyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylpyridine

CAS RN

3430-14-6
Record name 5-Amino-2-methylpyridine
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Record name NSC 52872
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Record name 3430-14-6
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Record name 5-Amino-2-methylpyridine
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Record name 6-methylpyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
47
Citations
EK Corlett, H Blade, LP Hughes… - Magnetic …, 2020 - Wiley Online Library
… Here, we report on the crystallisation of 5-amino-2-methylpyridine (52AMP) with fumaric acid (FA), a pharmaceutically acceptable co-former (see Scheme 1). A new salt form, 5-amino-2-…
R Kecili, J Billing, D Nivhede, B Sellergren… - … of Chromatography A, 2014 - Elsevier
… The results from the elution experiments of 5-amino-2-methylpyridine and 5-amino-2-… for 4-aminopyridine, 16% binding for 5-amino-2-methylpyridine and 12% binding for 5-amino-2-…
Number of citations: 45 www.sciencedirect.com
Y Sümbelli, R Keçili, D Hür, A Ersöz… - Separation Science and …, 2021 - Taylor & Francis
… in the existence of 4-aminopyridine and 5-amino-2-methylpyridine. In these experiments, 50 … amino-2-chloropyridine/5-amino-2-methylpyridine were passed through the cryogel column …
Number of citations: 1 www.tandfonline.com
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
The action of potassium amide in liquid ammonia on several methyl substituted 3‐ and 4‐bromo(chloro)pyridines, of 5‐bromo‐2‐t‐butylpyridine and of 3‐bromo (chloro) and 4‐bromo(…
Number of citations: 14 onlinelibrary.wiley.com
AC McLean, FS Spring - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… characterised as its methyl ester and by decarboxylation to 5-amino-2-methylpyridine (XVIII) . … 6O-SO0), 5-amino-2-methylpyridine was obtained as plates, m. p. 95-96" (Found : C, 66.1 ; …
Number of citations: 16 pubs.rsc.org
S Louw, AS Pereira, F Lynen, M Hanna-Brown… - … of Chromatography A, 2008 - Elsevier
… The isomeric pairs 3-aminopyridine and 4-aminopyridine (peaks 1 and 2) and 5-amino-2-methylpyridine and 4-amino-2-methylpyridine (peaks 3 and 4) are nicely separated and can be …
Number of citations: 106 www.sciencedirect.com
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
… Treatment of 2-amino-6methyl-3-nitropyridine (XVI) with hydrazine hydrate resulted in the formation of 5-amino-2-methylpyridine (XVII), while the reaction with 2-amino-6-methyl-5…
Number of citations: 5 link.springer.com
CG Saunders - 2012 - ir.canterbury.ac.nz
… 5-amino-2-methylpyridine was not an isolated case for the bromine substitution in the 6 position. Both the bromo and iodo pyridines also showed similar substitution (figure 2.11), …
Number of citations: 3 ir.canterbury.ac.nz
E Watson - Analytical Biochemistry, 1981 - Elsevier
Gas-liquid chromatographic procedures for the determination of 4-aminopyridine in human and animal plasma are reported. The procedures involve the addition of an internal standard …
Number of citations: 5 www.sciencedirect.com
G Vanhoenacker, E Dumont, F David, A Baker… - … of Chromatography A, 2009 - Elsevier
Arylamines and aminopyridines form a class of potentially genotoxic impurities (PGIs) that can be present at trace levels in active pharmaceutical ingredients (APIs). A generic method …
Number of citations: 65 www.sciencedirect.com

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